Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate is a derivative of adamantane, a compound known for its unique cage-like structure. Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their structural, biological, and stimulus-responsive properties .

准备方法

The synthesis of Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate can be achieved through various methods. One common approach involves the methanolysis of adamantane derivatives. For instance, methanolysis of a precursor compound can yield a mixture of methyl 1- and 2-adamantanecarboxylates . Industrial production methods often involve the use of carbocation or radical intermediates that provide stability and reactivity unique to adamantane derivatives .

化学反应分析

Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrogen. The compound can also participate in radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups like alkenes, alkynes, arenes, and carbonyl groups .

科学研究应用

Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used in the synthesis of various functional adamantane derivatives. In biology and medicine, adamantane derivatives are explored for their potential as bioactive compounds and pharmaceuticals. The compound’s unique structural properties make it valuable in the development of nanomaterials and catalysts .

作用机制

The mechanism of action of Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate involves its interaction with molecular targets and pathways specific to its structure. The compound’s cage-like structure allows it to engage in unique interactions with biological molecules, potentially influencing various biochemical pathways. detailed studies on its specific molecular targets and pathways are still ongoing .

相似化合物的比较

Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate can be compared to other adamantane derivatives such as 1,3-dehydroadamantane and 1,2-dehydroadamantane. These compounds share similar structural features but differ in their reactivity and applications. For example, 1,3-dehydroadamantane is known for its high reactivity and is used in the synthesis of various functional derivatives, while 1,2-dehydroadamantane is primarily found as an intermediate .

生物活性

Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate (also known as MHA) is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article explores the biological activity of MHA, supported by research findings, case studies, and data tables.

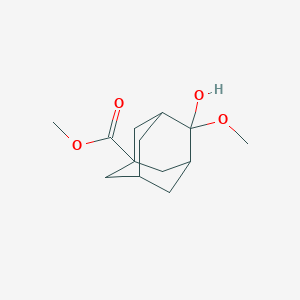

MHA is an adamantane derivative characterized by the following chemical structure:

- Molecular Formula : C13H18O3

- Molecular Weight : 222.28 g/mol

- IUPAC Name : this compound

Research indicates that MHA exhibits activity as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, MHA may enhance dopaminergic signaling, which is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease (PD).

Neuroprotective Effects

A study published in September 2023 highlighted the neuroprotective effects of MHA in a mouse model of Parkinson's disease. The compound was administered to mice that had been induced with Parkinsonian symptoms through haloperidol treatment. Key findings included:

- Dosing : MHA was administered at doses of 1.25, 2.5, and 5 mg/kg.

- Behavioral Improvements : Significant improvements in motor function were observed, with p-values indicating strong statistical significance (p < 0.001).

- Oxidative Stress Reduction : MHA treatment resulted in decreased oxidative stress markers, suggesting a protective effect against neuronal damage .

Pharmacological Evaluation

The pharmacological evaluation of MHA demonstrated its potential as a therapeutic agent. The compound showed:

- Low Toxicity : Acute toxicity tests indicated no significant adverse effects on lipid profiles or organ function.

- Selective MAO-B Inhibition : MHA exhibited selective inhibition of MAO-B compared to other isoforms, which is crucial for minimizing side effects associated with broader MAO inhibition.

Data Table: Summary of Biological Activity Studies

Case Study 1: Parkinson’s Disease Model

In a controlled study involving healthy albino mice, researchers administered MHA to evaluate its effects on motor function and oxidative stress levels post haloperidol administration. The results indicated that MHA not only improved motor skills but also significantly reduced markers of oxidative stress within the brain tissue.

Case Study 2: General Pharmacological Profile

Further investigations into the pharmacological profile of MHA revealed that it possesses favorable pharmacokinetic properties, including good bioavailability and blood-brain barrier penetration, making it a promising candidate for treating neurological disorders.

属性

分子式 |

C13H20O4 |

|---|---|

分子量 |

240.29 g/mol |

IUPAC 名称 |

methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate |

InChI |

InChI=1S/C13H20O4/c1-16-11(14)12-5-8-3-9(6-12)13(15,17-2)10(4-8)7-12/h8-10,15H,3-7H2,1-2H3 |

InChI 键 |

YRQKBDYSRQPLPA-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C12CC3CC(C1)C(C(C3)C2)(O)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。